molecular formula C14H16N2O2 B3326496 1,2-Bis(m-aminophenoxy)ethane CAS No. 25940-46-9

1,2-Bis(m-aminophenoxy)ethane

Cat. No.: B3326496
CAS No.: 25940-46-9
M. Wt: 244.29 g/mol
InChI Key: SKIIDUXQRNDYNZ-UHFFFAOYSA-N
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Description

1,2-Bis(m-aminophenoxy)ethane is an organic compound with the chemical formula C14H16N2O2. It is a colorless solid that is soluble in certain organic solvents such as ethanol and dichloromethane. This compound is primarily used as a ligand in metal ion coordination chemistry and catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(m-aminophenoxy)ethane can be synthesized through the condensation reaction of p-nitrophenyl ether and m-phenylenediamine. This reaction is typically carried out under basic conditions at an appropriate temperature and time .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(m-aminophenoxy)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1,2-Bis(m-aminophenoxy)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(m-aminophenoxy)ethane involves its ability to form stable complexes with metal ions. This property is utilized in catalytic reactions where the compound acts as a ligand, facilitating the reaction by stabilizing the transition state and lowering the activation energy. The molecular targets and pathways involved depend on the specific application and the metal ion being coordinated .

Comparison with Similar Compounds

    1,2-Bis(2-aminophenoxy)ethane: This compound is similar in structure but has different substitution patterns on the aromatic rings.

    1,2-Bis(4-aminophenoxy)ethane: Another similar compound with different substitution patterns.

Uniqueness: 1,2-Bis(m-aminophenoxy)ethane is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. This makes it particularly useful in certain catalytic and coordination chemistry applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[2-(3-aminophenoxy)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIDUXQRNDYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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